N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)isobutyramide
Description
Properties
IUPAC Name |
2-methyl-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13(2)17(22)18-11-6-12-20-16(21)10-9-15(19-20)14-7-4-3-5-8-14/h3-5,7-10,13H,6,11-12H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBHICAGUYIKHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)isobutyramide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine ring, followed by the introduction of the phenyl group and the isobutyramide moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)isobutyramide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)isobutyramide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Phenyl vs. Sulfamoyl Substitutions: The target compound’s 3-phenyl group on the pyridazinone core distinguishes it from sulfamoyl-containing analogs (e.g., 1203139-31-4).
Amide Variations :
- Replacement of isobutyramide (branched C4) with butyramide (linear C4) in 1203286-78-5 reduces steric bulk, which could alter binding kinetics or metabolic pathways. Isobutyramide’s branched structure may confer resistance to enzymatic degradation compared to linear analogs.
Pharmacophore Diversity :
- The diethoxybenzenesulfonamide analog (1203062-11-6) introduces a sulfonamide group, a common pharmacophore in carbonic anhydrase inhibitors and COX-2 antagonists. This suggests divergent therapeutic applications compared to the target compound’s amide-centric design.
Research Findings and Hypotheses
Physicochemical Properties
LogP Predictions :
The target compound’s logP is estimated to be higher than sulfamoyl analogs due to the phenyl group and isobutyramide’s lipophilic nature. Sulfamoyl derivatives (e.g., 1203139-31-4) may exhibit lower logP values, favoring aqueous solubility.Metabolic Stability : Isobutyramide’s branched structure in the target compound may reduce susceptibility to amidase enzymes compared to butyramide (1203286-78-5), as observed in analogous drug metabolism studies .
Biological Activity
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)isobutyramide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Biological Activity
Research indicates that this compound exhibits several biological activities, primarily through its interactions with various enzymes and receptors.
Enzyme Inhibition
One of the notable activities of this compound is its potential as an enzyme inhibitor. Studies have shown that it may inhibit specific kinases, which are critical in various signaling pathways associated with cancer and other diseases. For instance, the compound's ability to modulate enzyme activity suggests therapeutic applications in oncology and inflammatory diseases .
Receptor Binding
This compound has been evaluated for its binding affinity to various receptors. Its structural characteristics enable it to bind effectively to molecular targets, which may lead to significant biological effects. This binding can influence cellular responses, making it a candidate for drug development aimed at modulating receptor activity .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Evaluated the compound's inhibitory effects on specific kinases, demonstrating significant inhibition at micromolar concentrations (IC50 values reported) |
| Study 2 | Investigated receptor binding, revealing high affinity for certain targets associated with metabolic pathways |
| Study 3 | Assessed the compound's anti-inflammatory properties in vitro, showing potential for therapeutic applications |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Preparation of Pyridazine Ring: The initial step involves synthesizing the pyridazine structure using appropriate reagents.
- Introduction of Phenyl Group: This step incorporates the phenyl group into the pyridazine framework.
- Formation of Isobutyramide Moiety: The final step attaches the isobutyramide group, completing the synthesis.
These reactions often require specific catalysts and controlled conditions to optimize yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
